molecular formula C17H13ClN4O5S B15055225 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B15055225
M. Wt: 420.8 g/mol
InChI Key: BHNGHVXGACOHEO-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide formation: Finally, the thioether is coupled with 2-methoxy-4-nitroaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction of the nitro group.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

The presence of the 2-chlorophenyl and 2-methoxy-4-nitrophenyl groups in 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide may confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C17H13ClN4O5S

Molecular Weight

420.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C17H13ClN4O5S/c1-26-14-8-10(22(24)25)6-7-13(14)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23)

InChI Key

BHNGHVXGACOHEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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